molecular formula C7H9ClN2O2 B372084 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-13-3

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B372084
CAS RN: 66400-13-3
M. Wt: 188.61g/mol
InChI Key: ITEBXHYGZUWSIH-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Chemical Reactivity and Derivative Formation

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been studied for its reactivity and derivative formation. Research has shown that 6-methylpyrimidine-2,4(1H,3H)-dione reacts with various compounds like 2-chloromethylthiirane, leading to the formation of derivatives like 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This reaction has been further explored for its potential in creating compounds with varied functional groups, enhancing their chemical utility and application in different fields of scientific research (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

Crystallography and Structural Analysis

Studies in crystallography involving 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have contributed significantly to the understanding of molecular structures and interactions. For example, research into the crystal structures of derivatives like 6-amino-3-methyI-5-nitrosopyrimidine-2,4(1H,3H)-dione has provided insights into molecular arrangements and interactions. These studies are crucial for designing new materials and understanding the molecular basis of various chemical processes (Schwabenländer, Kirfel, & Müller, 1998).

Pharmacological Applications

In the realm of pharmacology, derivatives of 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have been explored for their potential therapeutic effects. Studies have synthesized compounds like 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and evaluated their anti-inflammatory activity. These derivatives open new avenues for the development of novel therapeutic agents with potential applications in treating various inflammatory conditions (Shang Lin-lin & Dong, 2010).

Optical and Nonlinear Optical Properties

The exploration of optical and nonlinear optical properties of pyrimidine derivatives, including 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, is a growing field. Research in this area has synthesized novel compounds and assessed their linear and nonlinear optical properties using computational methods. These studies are vital for the development of new materials for optical device fabrication and other applications in photonics and electronics (Mohan et al., 2020).

Safety And Hazards

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Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and areas of study.


Please consult with a professional chemist or a trusted source for specific information about “6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione”.


properties

IUPAC Name

6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEBXHYGZUWSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 9, part a) using 6-chloro-3-methyl uracil and ethyl iodide.
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